IWP L6

Wnt signaling PORCN inhibition IC50 comparison

IWP-L6 is a sub-nanomolar (EC50=0.5 nM) Porcupine inhibitor that blocks Wnt ligand palmitoylation upstream, suppressing both canonical and non-canonical Wnt signaling. Unlike other IWP-series compounds, IWP-L6 offers superior potency (60× more potent than IWP-2) and >24 h human plasma stability, making it ideal for human cell-based assays. It is effective in zebrafish phenotypic screens (5 µM), ex vivo kidney cultures (50 nM), and syngeneic mouse tumor models (5 mg/kg every 3 days). Choose IWP-L6 when reproducible, high-precision Wnt inhibition is critical.

Molecular Formula C25H20N4O2S2
Molecular Weight 472.6 g/mol
Cat. No. B608157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIWP L6
SynonymsIWP-L6;  IWP L6;  IWPL6;  PORCN Inhibitor III;  Wnt Pathway Inhibitor XIX.
Molecular FormulaC25H20N4O2S2
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESC1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=NC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C25H20N4O2S2/c30-22(28-21-12-11-18(15-26-21)17-7-3-1-4-8-17)16-33-25-27-20-13-14-32-23(20)24(31)29(25)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,26,28,30)
InChIKeyQESQGTFWEQMCMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IWP-L6: Potent Porcupine Inhibitor for Wnt Pathway Research and Procurement Evaluation


IWP-L6 (CAS 1427782-89-5) is a cell-permeable pyridinyl-phenylacetamide small molecule that functions as a highly potent inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT) that catalyzes the palmitoylation of Wnt proteins, a process essential for Wnt secretion and signaling activity [1]. Developed as a sub-nanomolar inhibitor through structure-activity relationship (SAR) optimization of the IWP series, IWP-L6 targets the Wnt/β-catenin pathway upstream by preventing Wnt ligand processing, thereby blocking both canonical and non-canonical Wnt signaling cascades [1].

IWP-L6: Why PORCN Inhibitor Substitution Can Compromise Experimental Reproducibility


PORCN inhibitors vary dramatically in their potency, selectivity, and pharmacokinetic profiles, meaning that substituting one for another without verification can lead to irreproducible results in Wnt pathway studies. The IWP series itself demonstrates a wide range of IC50 values (from 0.5 nM for IWP-L6 to 27 nM for IWP-2), reflecting structural differences that affect target engagement and downstream biological effects [1]. Additionally, differences in plasma stability across species can severely limit in vivo utility for certain compounds, making compound-specific validation essential [1].

IWP-L6 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against PORCN Inhibitors


IWP-L6 Demonstrates Sub-Nanomolar Potency, 54-Fold Greater than IWP-2 in Wnt Secretion Inhibition

IWP-L6 exhibits an IC50 of 0.5 nM for inhibiting Wnt secretion, which is 54-fold more potent than IWP-2 (IC50 = 27 nM) in in vitro assays. The direct comparison in the same experimental system underscores IWP-L6's superior potency at the target level. The primary reference reports IWP-L6's IC50 as 0.5 nM [1], while IWP-2's IC50 is established at 27 nM from a separate source [2].

Wnt signaling PORCN inhibition IC50 comparison

IWP-L6 Is 100-Fold More Potent Than IWP-2 in Blocking Wnt-Mediated Branching Morphogenesis

IWP-L6 achieves complete blockade of Wnt-mediated branching morphogenesis in cultured murine embryonic kidneys at a concentration of 50 nM, whereas IWP-2 requires a concentration of 5 µM to achieve the same effect [1]. This represents a 100-fold increase in functional potency for IWP-L6 over its predecessor.

Wnt signaling branching morphogenesis functional efficacy

IWP-L6 Exhibits Extended Human Plasma Stability with Half-Life >24 Hours

IWP-L6 displays high stability in human plasma with a half-life (t1/2) greater than 24 hours, but is rapidly metabolized in mouse plasma (t1/2 = 2 min) and rat plasma (t1/2 = 190 min) due to serum carboxylesterase activity [1]. This species-specific stability profile is a critical differentiator for in vivo study design.

plasma stability PK/ADME in vitro ADME

IWP-L6 Demonstrates In Vivo Antitumor Efficacy in Syngeneic Tumor Models

In syngeneic mouse models, intraperitoneal administration of IWP-L6 at 5 mg/kg every three days significantly inhibited the progression of established B16F10 melanoma and EL4 tumors compared to vehicle-treated controls [1]. While direct comparator data for other PORCN inhibitors in this specific model are not provided, this evidence confirms that IWP-L6 achieves therapeutically relevant Wnt pathway blockade in vivo.

in vivo efficacy tumor immunology Wnt inhibition

IWP-L6 Demonstrates Potent In Vivo Wnt Pathway Inhibition in Zebrafish

IWP-L6 effectively inhibits Wnt-dependent developmental processes in zebrafish, including tailfin regeneration and posterior axis formation, at low micromolar concentrations [1]. It is reported to be at least twice as potent as the tankyrase inhibitor IWR-1 in these assays [1].

zebrafish in vivo model developmental biology

IWP-L6 Optimal Use Cases: Where This PORCN Inhibitor Provides Clear Scientific Value


In Vitro Wnt Pathway Dissection in Human Cell Lines

Due to its sub-nanomolar potency (IC50 = 0.5 nM) and high stability in human plasma (t1/2 > 24 h), IWP-L6 is ideal for in vitro studies using human cell lines where precise control over Wnt signaling is required [1]. Its high potency minimizes off-target effects at low working concentrations.

Zebrafish-Based Developmental and Phenotypic Screening

IWP-L6's stability in zebrafish and its potent inhibition of Wnt-dependent developmental processes (effective at 5 µM) make it a valuable tool for in vivo phenotypic screens and studies of tissue regeneration and axis formation [1].

Ex Vivo Tissue Culture Studies

IWP-L6 effectively blocks Wnt-mediated branching morphogenesis in cultured embryonic kidneys at 50 nM, demonstrating its utility in ex vivo organ culture models where precise spatial and temporal control of Wnt signaling is critical [1].

In Vivo Tumor Immunology Studies in Mice (with Appropriate Formulation)

Despite its rapid metabolism in mouse plasma (t1/2 = 2 min), IWP-L6 can be used in syngeneic mouse tumor models with appropriate dosing schedules (e.g., 5 mg/kg i.p. every 3 days) to investigate the role of Wnt signaling in antitumor immunity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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